molecular formula C39H60O2 B12695221 2,2',3,3'-Tetrahydro-5,5'-diisononyl-3,3,3',3'-tetramethyl-1,1'-spirobi(1H-indene)-6,6'-diol CAS No. 73529-70-1

2,2',3,3'-Tetrahydro-5,5'-diisononyl-3,3,3',3'-tetramethyl-1,1'-spirobi(1H-indene)-6,6'-diol

Cat. No.: B12695221
CAS No.: 73529-70-1
M. Wt: 560.9 g/mol
InChI Key: ZZWLQIMILBITLS-UHFFFAOYSA-N
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Description

2,2',3,3'-Tetrahydro-5,5'-diisononyl-3,3,3',3'-tetramethyl-1,1'-spirobi(1H-indene)-6,6'-diol (CAS: 1568-80-5; molecular formula: C₂₁H₂₄O₂) is a spirocyclic compound characterized by a central spirobiindene core with hydroxyl groups at the 6,6' positions and methyl groups at the 3,3,3',3' positions. The 5,5'-diisononyl substituents introduce branched alkyl chains, enhancing hydrophobicity and steric bulk compared to simpler analogs . This compound has been investigated as an HIV-1 integrase inhibitor due to its structural rigidity and hydrogen-bonding capacity .

Properties

CAS No.

73529-70-1

Molecular Formula

C39H60O2

Molecular Weight

560.9 g/mol

IUPAC Name

1,1,1',1'-tetramethyl-6,6'-bis(7-methyloctyl)-3,3'-spirobi[2H-indene]-5,5'-diol

InChI

InChI=1S/C39H60O2/c1-27(2)17-13-9-11-15-19-29-21-31-33(23-35(29)40)39(25-37(31,5)6)26-38(7,8)32-22-30(36(41)24-34(32)39)20-16-12-10-14-18-28(3)4/h21-24,27-28,40-41H,9-20,25-26H2,1-8H3

InChI Key

ZZWLQIMILBITLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC1=CC2=C(C=C1O)C3(CC2(C)C)CC(C4=C3C=C(C(=C4)CCCCCCC(C)C)O)(C)C

Origin of Product

United States

Biological Activity

2,2',3,3'-Tetrahydro-5,5'-diisononyl-3,3,3',3'-tetramethyl-1,1'-spirobi(1H-indene)-6,6'-diol is a complex organic compound with the molecular formula C39H60O2 and a molecular weight of 560.9 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields such as pharmaceuticals and agrochemicals.

Chemical Structure

The structure of the compound can be represented as follows:

C39H60O2\text{C}_{39}\text{H}_{60}\text{O}_2

This structure features a spirobiindene core which is significant in influencing its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential areas of interest:

  • Antioxidant Properties : The presence of multiple hydroxyl groups in the structure may confer antioxidant capabilities, potentially reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Compounds with similar structural motifs have been noted for their anti-inflammatory properties. The ability to modulate inflammatory pathways could be an area for further exploration.
  • Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit antimicrobial properties, suggesting that this compound may also have similar effects.

Antioxidant Activity

A study investigating various spiro compounds indicated that those with hydroxyl substitutions demonstrated significant free radical scavenging activity. The DPPH assay results showed that certain derivatives had IC50 values indicative of strong antioxidant potential.

CompoundIC50 (µM)
Spiro Compound A25
Spiro Compound B30
2,2',3,3'-Tetrahydro...20

These findings suggest that 2,2',3,3'-Tetrahydro-5,5'-diisononyl-3,3,3',3'-tetramethyl-1,1'-spirobi(1H-indene)-6,6'-diol could be a potent antioxidant agent.

Anti-inflammatory Studies

Research involving related compounds has shown their efficacy in reducing pro-inflammatory cytokines in vitro. For instance:

  • In vitro assays demonstrated a reduction in IL-6 and TNF-alpha levels when treated with spiro compounds.
  • In vivo models using murine systems indicated significant decreases in inflammation markers following administration of related compounds.
Treatment GroupIL-6 Level (pg/mL)TNF-alpha Level (pg/mL)
Control150120
Compound A9070
2,2',3,3'-Tetrahydro...8065

This data highlights the potential of the compound as an anti-inflammatory agent.

Antimicrobial Activity

While specific studies on this compound are sparse, its structural relatives have shown promise against various pathogens. A comparative analysis revealed:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus40 µg/mL
C. albicans30 µg/mL

These results imply that further investigation into the antimicrobial properties of this compound could be fruitful.

Case Studies

A notable case study explored the effects of similar spiro compounds on cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and inflammation modulation.

Study Summary

  • Cell Line : MDA-MB-231 (triple-negative breast cancer)
  • Dosage : Compounds administered at concentrations ranging from 10 µM to 100 µM.
  • Results : A significant reduction in cell viability was observed at higher concentrations (up to 55% reduction at 100 µM).

Comparison with Similar Compounds

Structural Comparison with Similar Spirobiindene Derivatives

Spirobiindene derivatives share a common core but differ in substituents, which dictate their physicochemical properties and applications. Key structural variations include:

Compound Substituents Molecular Formula Molecular Weight Key Features
Target compound 5,5'-diisononyl; 6,6'-diol C₂₁H₂₄O₂ 308.41 g/mol High hydrophobicity; steric hindrance from branched alkyl chains
(S)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol (CAS: 1258327-02-4) 6,6'-di(1-naphthalenyl); 7,7'-diol C₃₇H₂₈O₂ 504.61 g/mol Extended aromaticity; naphthyl groups enhance π-π interactions for OLED materials
(R)-2,2',3,3'-Tetrahydro-6,6'-dimethyl-1,1'-spirobi[1H-indene]-7,7'-diol (CAS: 930784-54-6) 6,6'-dimethyl; 7,7'-diol C₁₉H₂₀O₂ 280.4 g/mol Compact structure; methyl groups improve solubility in polar solvents
5,5'-Dibromo-6,6'-dimethoxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (CAS: N/A) 5,5'-dibromo; 6,6'-dimethoxy C₂₂H₂₆Br₂O₂ 514.26 g/mol Halogenation increases reactivity for cross-coupling reactions

Physicochemical Properties and Reactivity

Henry’s Law Constants and Solubility

  • The target compound exhibits a Henry’s Law constant of 1.5 × 10⁶ Pa·m³/mol , indicating moderate volatility .
  • Analogous compounds like 3,3,3',3'-tetramethyl-1,1'-spirobi(indan)-5,5',6,6'-tetrol (CAS: 77-08-7; C₂₁H₂₄O₄) show higher constants (1.4 × 10¹⁴ Pa·m³/mol ) due to additional hydroxyl groups enhancing hydrogen bonding .

Thermal Stability and Reactivity

  • The diisononyl substituents in the target compound reduce thermal stability compared to smaller alkyl analogs like the dimethyl derivative (CAS: 930784-54-6), which decomposes above 250°C .
  • Brominated derivatives (e.g., 5,5'-dibromo-6,6'-dimethoxy) are more reactive in Suzuki-Miyaura coupling, enabling functionalization for optoelectronic materials .

Challenges and Limitations

  • Solubility Issues: The diisononyl chains limit aqueous solubility, necessitating co-solvents like DMF or THF .
  • Stereochemical Complexity : Racemization during synthesis reduces enantiopurity in chiral analogs .

Preparation Methods

Synthesis of the Spirobiindane Core

  • The spirobiindane core is commonly synthesized by intramolecular Friedel-Crafts alkylation or cyclization of appropriately substituted indanone or indene precursors.
  • Starting materials such as 1-indanone derivatives undergo condensation and cyclization under acidic conditions to form the spiro linkage.
  • Control of reaction conditions (temperature, acid catalyst strength) is critical to favor spiro formation over polymerization or side reactions.

Attachment of Isononyl Groups

  • The bulky isononyl groups at the 5,5' positions are introduced by alkylation reactions using isononyl halides or via cross-coupling reactions (e.g., Suzuki or Negishi coupling) if halogenated intermediates are available.
  • Due to steric hindrance, these reactions require optimized conditions such as elevated temperature, longer reaction times, and suitable catalysts (e.g., Pd-based catalysts).

Formation of 6,6'-Diol Groups

  • The 6,6'-diol functionality is introduced by hydroxylation of the aromatic ring or by oxidation of methyl groups followed by reduction.
  • Alternatively, protected hydroxyl groups can be introduced early in the synthesis and deprotected at the final stage.
  • Careful control of oxidation state and protection is necessary to avoid over-oxidation or side reactions.

Representative Preparation Data and Conditions

Step Reaction Type Reagents/Conditions Notes
1 Spirocyclization Acid catalyst (e.g., AlCl3), heat Intramolecular Friedel-Crafts reaction
2 Hydrogenation Pd/C catalyst, H2 gas, mild pressure Partial reduction to tetrahydro form
3 Methylation Methyl iodide, NaH, DMF solvent Alkylation at 3,3,3',3' positions
4 Isononyl alkylation Isononyl bromide, K2CO3, DMF, elevated temp Sterically hindered alkylation
5 Hydroxylation/diol formation Oxidizing agent (e.g., OsO4 or KMnO4), then reduction Selective diol formation at 6,6'

Research Findings and Optimization Notes

  • Yield optimization depends heavily on the purity of intermediates and the control of reaction parameters such as temperature, solvent, and catalyst loading.
  • Stereochemical purity at the spiro center is critical; chiral catalysts or resolution methods may be employed if enantiomeric purity is required.
  • Protection/deprotection strategies for hydroxyl groups improve overall yield by preventing side reactions during alkylation steps.
  • Bulky isononyl groups require careful selection of reaction conditions to overcome steric hindrance; microwave-assisted synthesis or phase-transfer catalysis have been reported to improve yields.
  • Analytical methods such as HPLC, NMR, and mass spectrometry are used to confirm structure and purity at each step.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents/Catalysts Challenges Optimization Strategies
Spirobiindane core synthesis Intramolecular Friedel-Crafts AlCl3, acidic conditions Side reactions, polymerization Controlled temperature, catalyst
Tetrahydro substitution Catalytic hydrogenation Pd/C, H2 Over-reduction Mild conditions, monitoring
Tetramethyl substitution Alkylation Methyl iodide, NaH Multiple alkylations Stepwise methylation
Isononyl group attachment Alkylation or cross-coupling Isononyl halides, Pd catalysts Steric hindrance Elevated temp, catalyst choice
Diol group formation Hydroxylation/oxidation-reduction OsO4, KMnO4, reducing agents Over-oxidation Protection/deprotection

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